

Core Properties and Characteristics

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Compound of Interest

Compound Name: *Sulfo-Cy5-Mal*

Cat. No.: *B15601081*

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Sulfo-Cy5-Maleimide is a bright, far-red fluorescent dye designed for the covalent labeling of biomolecules.^[1] The inclusion of sulfonate groups enhances its water solubility, making it particularly suitable for labeling proteins and antibodies in aqueous buffer systems without the need for organic co-solvents.^{[2][3]} Its fluorescence in the far-red spectrum is advantageous due to the low autofluorescence of most biological samples in this range, leading to a higher signal-to-noise ratio.^[1]

Quantitative Data Summary

The key spectral and physical properties of **Sulfo-Cy5-Maleimide** are summarized below for easy reference.

Property	Value	Reference
Synonyms	Sulfo-Cy5-Mal, Sulfo-Cyanine5 maleimide	[4]
CAS Number	2242791-82-6	[4]
Molecular Formula	C ₃₈ H ₄₅ KN ₄ O ₉ S ₂	[4]
Molecular Weight	~803 - 805.02 g/mol	[4][5]
Excitation Maximum (λ _{ex})	~646 - 649 nm	[4][5]
Emission Maximum (λ _{em})	~662 - 672 nm	[4][5]
Extinction Coefficient (ε)	271,000 L·mol ⁻¹ ·cm ⁻¹	[4][5]
Fluorescence Quantum Yield (Φ)	~0.2 - 0.28	[4][5]
Solubility	Water, DMSO, DMF	[4][5]
Appearance	Dark blue solid	[4]
Storage Conditions	-20°C, protect from light, desiccate	[2][5]

Mechanism of Reaction

The labeling chemistry of **Sulfo-Cy5-Maleimide** is based on the highly specific and efficient reaction between its maleimide group and a sulfhydryl (thiol) group. This reaction, a Michael addition, forms a stable covalent thioether bond. The primary targets for this reaction on proteins are the side chains of cysteine residues.[4][6] For the reaction to proceed, cysteine residues must be in their reduced, free-thiol state. Disulfide bonds, which can form between two cysteine residues, are unreactive towards maleimides and must be chemically reduced prior to labeling.[4][6] The reaction is most efficient at a neutral to slightly acidic pH range of 6.5-7.5.[4][7]

Sulfo-Cy5-Maleimide**Protein-SH
(Reduced Cysteine)****Product****Protein-S-Sulfo-Cy5
(Stable Thioether Bond)**[Click to download full resolution via product page](#)

Caption: Covalent bond formation between a protein's thiol group and **Sulfo-Cy5-Maleimide**.

Applications in Research and Drug Development

The ability to fluorescently tag biomolecules with **Sulfo-Cy5-Mal** underpins its use in a variety of scientific applications:

- **Fluorescence Microscopy and Imaging:** Labeled antibodies and proteins are used to visualize cellular structures and track dynamic processes within live or fixed cells.[\[3\]](#)
- **Flow Cytometry:** Conjugated antibodies enable the identification and sorting of specific cell populations based on cell surface marker expression.[\[3\]](#)
- **Antibody-Drug Conjugates (ADCs):** While not a therapeutic agent itself, the maleimide conjugation chemistry is a foundational technique in the development of ADCs. Fluorescent labeling serves as a critical tool for characterizing these biotherapeutics.
- **Biomolecule Interaction Studies:** Techniques such as Fluorescence Resonance Energy Transfer (FRET) can utilize Cy5 as an acceptor fluorophore to study protein-protein interactions.
- **In Vivo Imaging:** The far-red emission of Sulfo-Cy5 allows for deeper tissue penetration and is suitable for small animal imaging studies.[\[3\]](#)

Detailed Experimental Protocol: Protein Labeling

This protocol provides a general framework for conjugating **Sulfo-Cy5-Maleimide** to a protein containing free thiols. Optimization may be required depending on the specific protein.

Required Materials

- Protein: To be labeled (concentration typically 1-10 mg/mL).
- **Sulfo-Cy5-Maleimide**: Dye.
- Reaction Buffer: Degassed, thiol-free buffer, pH 7.0-7.5 (e.g., 100 mM Phosphate, 150 mM NaCl, pH 7.2).[6]
- Reducing Agent (Optional): TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol) for reducing disulfide bonds.[4][8]
- Dye Solvent: Anhydrous DMSO or DMF.
- Purification System: Size-exclusion chromatography (e.g., desalting column) or dialysis cassette (10K MWCO).[2][9]

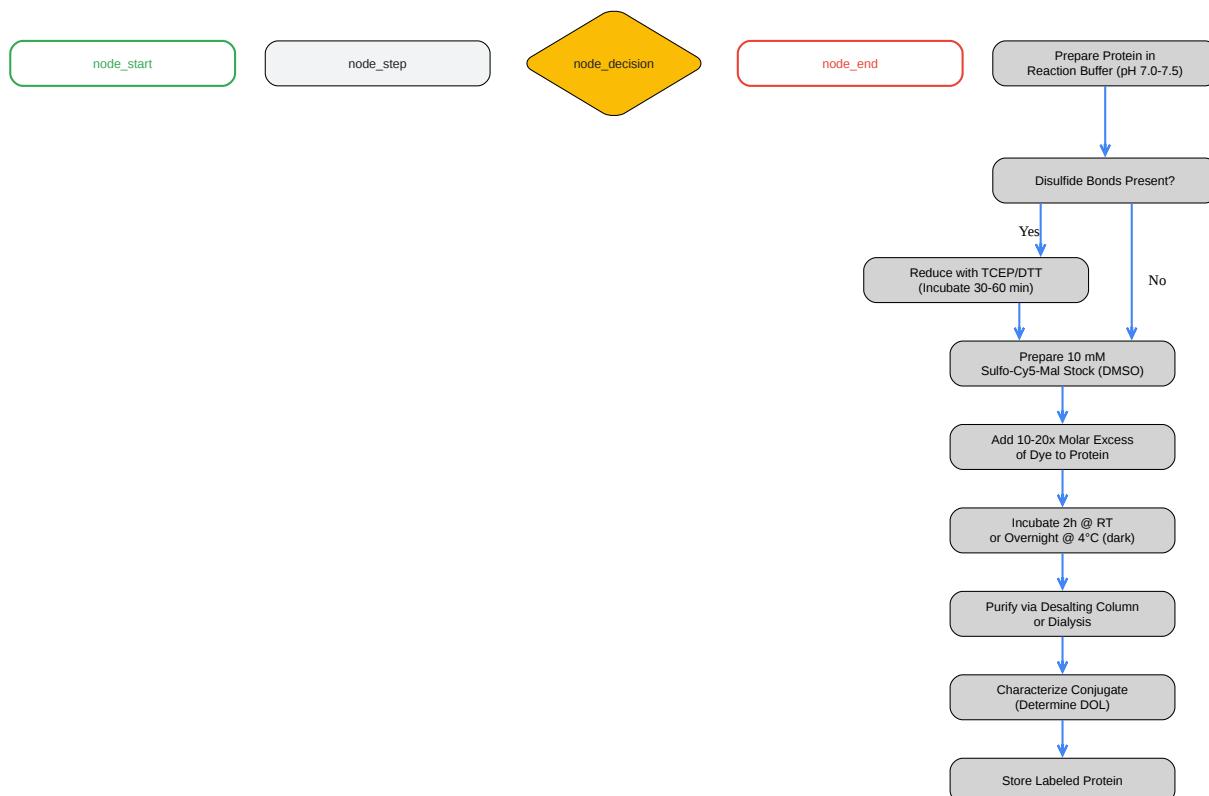
Step-by-Step Procedure

- Protein Preparation:
 - Dissolve the protein in the Reaction Buffer to a concentration of 1-10 mg/mL.[6]
 - If the protein contains disulfide bonds that need to be reduced, add a 10-100x molar excess of TCEP and incubate for 20-60 minutes at room temperature.[4][10] DTT can also be used, but excess DTT must be removed by dialysis or a desalting column before adding the maleimide dye, as it contains a free thiol.[4] TCEP does not need to be removed.[8]
 - Ensure the buffer is degassed to minimize re-oxidation of thiols.[6]
- Dye Preparation:
 - Allow the vial of **Sulfo-Cy5-Maleimide** to warm completely to room temperature before opening to prevent moisture condensation.

- Prepare a 10 mM stock solution of the dye by dissolving it in anhydrous DMSO or DMF.[4] Vortex briefly to ensure it is fully dissolved. This stock solution should be prepared fresh. [10]
- Conjugation Reaction:
 - Calculate the required volume of dye stock solution to achieve a 10-20x molar excess of dye to protein.[4] This ratio should be optimized for each specific protein to achieve the desired degree of labeling.[4]
 - While gently stirring or vortexing the protein solution, add the calculated volume of dye stock solution dropwise.[8]
 - Protect the reaction vessel from light (e.g., by wrapping in aluminum foil) and incubate for 2 hours at room temperature or overnight at 4°C.[4][8]
- Purification of the Conjugate:
 - Separate the labeled protein from unreacted dye using a desalting column (size-exclusion chromatography) or by dialysis against a suitable storage buffer (e.g., PBS).[2][7] This step is crucial to remove free dye that would interfere with downstream applications.
 - Collect the purified, fluorescently labeled protein conjugate.
- Characterization (Optional but Recommended):
 - Determine the Degree of Labeling (DOL), which is the average number of dye molecules per protein molecule. This is calculated using the absorbance of the dye at its maximum (~649 nm) and the protein at 280 nm, with a correction factor for the dye's absorbance at 280 nm.[4]

Experimental Workflow Visualization

The entire process, from preparation to the final purified product, can be visualized as a sequential workflow.

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Caption: Workflow for labeling proteins with **Sulfo-Cy5-Maleimide**.

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